(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves the following steps:
Formation of the thiazolidine-2,4-dione core: This can be achieved by reacting a suitable thioamide with a halogenated acyl chloride under basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazolidine-2,4-dione intermediate.
Addition of the (4-chlorophenyl)acryloyl group: This step involves the reaction of the piperidine-thiazolidine-2,4-dione intermediate with (4-chlorophenyl)acryloyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the thiazolidine-2,4-dione core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazolidine-2,4-dione core.
Reduction: Reduced forms of the acrylate group.
Substitution: Substituted derivatives at the piperidine or thiazolidine-2,4-dione positions.
Scientific Research Applications
(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with similar core structures, known for their antidiabetic properties.
Piperidine derivatives: Compounds containing the piperidine ring, often used in medicinal chemistry.
Acrylate derivatives: Compounds with acrylate groups, used in various chemical applications.
Uniqueness
(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-4-1-12(2-5-13)3-6-15(21)19-9-7-14(8-10-19)20-16(22)11-24-17(20)23/h1-6,14H,7-11H2/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSVUXWVTBDINF-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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